molecular formula C2H4Br2 B1583053 1,1-Dibromoethane CAS No. 557-91-5

1,1-Dibromoethane

Cat. No.: B1583053
CAS No.: 557-91-5
M. Wt: 187.86 g/mol
InChI Key: APQIUTYORBAGEZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,1-Dibromoethane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide for elimination reactions and various nucleophiles for substitution reactions. Major products formed include ethylene, acetylene, and various substituted ethane derivatives .

Scientific Research Applications

Organic Synthesis

1,1-Dibromoethane is widely used as a reagent in organic synthesis. It plays a critical role in:

  • Formation of Grignard Reagents : It is utilized in the preparation of Grignard reagents which are essential for forming carbon-carbon bonds in organic chemistry.
  • Synthesis of Organometallic Compounds : The compound facilitates the creation of various organometallic compounds that are pivotal in catalysis and materials science .

Agricultural Chemistry

In agriculture, this compound serves as a fumigant for controlling pests in grain storage and soil. Its effectiveness against nematodes makes it valuable for maintaining crop health and yield .

Industrial Uses

  • Fuel Additive : this compound is employed as an additive in fuels to enhance combustion efficiency and reduce engine knocking. This application is particularly significant in the aerospace and automotive industries .
  • Pesticide : It is used as a pesticide due to its potent biological activity against various pests .

Photodecomposition Pathways

A study conducted by researchers at Marquette University explored the photodecomposition pathways of this compound under low-temperature conditions. The findings indicated that photolysis leads to the elimination of Br₂ and HBr, resulting in products such as ethylene or acetylene derivatives. This study highlights the compound's behavior under specific environmental conditions and its potential for further applications in photochemistry .

Toxicological Studies

Research has also focused on the toxicological aspects of this compound. A study indicated that while it serves beneficial roles in agriculture and industry, exposure can lead to neuronal effects and tissue damage due to its alkylating properties. Understanding these effects is crucial for assessing safety protocols in its handling and application .

Data Tables

Application AreaSpecific UseNotes
Organic SynthesisGrignard ReagentsEssential for carbon-carbon bond formation
Agricultural ChemistrySoil fumigantEffective against nematodes
Industrial ChemistryFuel additiveEnhances combustion efficiency
ToxicologyBiological activityPotential neuronal effects from exposure

Mechanism of Action

The primary mechanism of action for 1,1-dibromoethane involves its ability to act as a strong alkylating agent. The bromine atoms can be replaced by nucleophiles, leading to the formation of various substituted products. This reactivity makes it useful in organic synthesis and industrial applications .

Comparison with Similar Compounds

1,1-Dibromoethane is similar to other dibromoethanes, such as 1,2-dibromoethane and dibromomethane. its unique position isomerism gives it distinct properties and reactivity:

    1,2-Dibromoethane:

These compounds share similar uses but differ in their chemical structure and specific applications.

Biological Activity

Introduction

1,1-Dibromoethane (C2H4Br2), also known as ethylene dibromide, is a halogenated organic compound with significant biological activity. Its structure consists of two bromine atoms attached to a two-carbon alkane chain, which imparts unique chemical properties that influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential applications in various fields.

This compound is a colorless liquid with a sweet odor. It is primarily used as a fumigant and pesticide due to its effectiveness against soil pests and nematodes. The compound acts as an alkylating agent , capable of introducing ethyl groups into other molecules, which can lead to significant biological effects.

Toxicological Profile

The biological activity of this compound is characterized by its toxicological effects , which include:

  • Genotoxicity : Studies have shown that this compound can induce DNA damage and mutations in bacterial strains. Its interaction with cellular components leads to the formation of reactive metabolites that can bind to DNA and proteins .
  • Cytotoxicity : The compound exhibits cytotoxic effects in various cell lines, leading to cell death through mechanisms involving oxidative stress and disruption of cellular functions .
  • Neurotoxicity : Inhalation exposure has been linked to neurological effects such as confusion and brain lesions in humans. Animal studies have demonstrated similar neurotoxic effects at high exposure levels .

Case Studies

Several case studies highlight the adverse effects of this compound on human health:

  • Occupational Exposure : A study involving workers exposed to this compound revealed reductions in sperm count and motility, along with increased sperm abnormalities. These findings underscore the reproductive toxicity associated with chronic exposure .
  • Animal Studies : Research on rodents has shown that exposure to high doses results in liver damage and alterations in immune function. Specifically, chronic exposure led to increased splenic hematopoiesis and changes in thymus weight .

Photodecomposition Pathways

Recent studies have investigated the photodecomposition pathways of this compound under controlled conditions. The findings indicate that photolysis can lead to the elimination of bromine and the formation of various products such as vinyl bromide . This process is significant for understanding the environmental fate of the compound.

Metabolic Pathways

Research indicates that this compound undergoes metabolism primarily via cytochrome P450 enzymes, leading to the formation of reactive metabolites like 2-bromoacetaldehyde. This metabolite is responsible for much of the observed toxicity, including covalent binding to cellular macromolecules .

Table: Summary of Biological Effects

Biological EffectDescriptionReference
GenotoxicityInduces DNA damage and mutations
CytotoxicityCauses cell death through oxidative stress
NeurotoxicityLinked to confusion and brain lesions
Reproductive ToxicityReductions in sperm count and motility
Liver DamageHistopathological changes observed in animal studies

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-dibromoethane, and how can reaction conditions be optimized?

  • This compound is synthesized via dehydrohalogenation of 1,1,2-tribromoethane or through bromination of ethane derivatives. Reaction optimization involves controlling temperature (typically 80–100°C) and using catalysts like KOH in ethanol to minimize side products such as alkenes . Gas chromatography (GC) or nuclear magnetic resonance (NMR) can monitor reaction progress.

Q. How can spectroscopic techniques distinguish this compound from its structural isomer 1,2-dibromoethane?

  • NMR : The singlet for the two equivalent bromine atoms in this compound appears as a single peak (δ ~4.5 ppm for CHBr₂), whereas 1,2-dibromoethane shows splitting due to non-equivalent protons.
  • IR : Differences in C-Br stretching vibrations (1,1: ~550 cm⁻¹; 1,2: ~650 cm⁻¹) and CH₂ bending modes.
  • Mass Spectrometry : Fragmentation patterns differ; this compound exhibits a prominent m/z 109 (CH₂Br⁺) peak, while 1,2-dibromoethane shows m/z 107 (BrCH₂⁺) .

Q. What thermodynamic properties of this compound are critical for experimental design?

  • Key properties include:

  • Enthalpy of formation (ΔfH°gas) : -87.3 kJ/mol .
  • Boiling point : 109–110°C.
  • Heat capacity (Cp) : 134 J/mol·K (liquid phase).
    • These values inform solvent selection, reaction scalability, and safety protocols (e.g., vapor pressure management) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use fume hoods to avoid inhalation of volatile organic compounds (VOCs). Wear nitrile gloves and eye protection due to its mutagenic potential . Store in amber glass containers away from light to prevent decomposition. Emergency procedures include ethanol rinses for skin contact and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can discrepancies in mutagenicity data for this compound across microbial assays be resolved?

  • Contradictions between Ames test (Salmonella) and eukaryotic assays (e.g., yeast) may arise from metabolic activation differences. Use S9 liver homogenate to simulate mammalian metabolism and validate results with dose-response curves. Cross-reference with structural analogs (e.g., 1,2-dichloroethane) to identify reactive intermediates like bromoethyl radicals .

Q. What methodologies enable accurate measurement of this compound’s high-pressure thermodynamic behavior?

  • The Davis–Gordon–Sun acoustic method measures speed of sound (293–313 K, up to 100 MPa) to derive isobaric heat capacities and compressibilities. Pair with a DIPPR-based Fluctuation Theory Equation of State (FT-EoS) to predict phase behavior under extreme conditions .

Q. How do computational models reconcile experimental and theoretical reaction enthalpies for this compound?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare favorably with experimental ΔrH° values (e.g., gas-phase bromination of ethane). Discrepancies <5% validate model accuracy for predicting reaction pathways .

Q. What analytical strategies differentiate this compound degradation products in environmental samples?

  • Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for brominated byproducts (e.g., ethylene, bromoacetic acid). Isotopic labeling (¹³C or ²H) tracks degradation pathways in soil or aqueous matrices .

Q. Key Methodological Recommendations

  • Synthesis : Prioritize bromination of ethane derivatives over halogen exchange for higher purity .
  • Analysis : Combine GC-MS and ¹H NMR for isomer differentiation .
  • Safety : Implement real-time VOC monitoring in lab environments .

Properties

IUPAC Name

1,1-dibromoethane
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InChI

InChI=1S/C2H4Br2/c1-2(3)4/h2H,1H3
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InChI Key

APQIUTYORBAGEZ-UHFFFAOYSA-N
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Canonical SMILES

CC(Br)Br
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Molecular Formula

C2H4Br2
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DSSTOX Substance ID

DTXSID3060324
Record name Ethylidene bromide
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Molecular Weight

187.86 g/mol
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Physical Description

Liquid; [HSDB] Clear, slightly brown liquid; Stabilized with potassium carbonate; [MSDSonline]
Record name 1,1-Dibromoethane
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Boiling Point

108.0 °C
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Solubility

Soluble in ethanol, acetone, and benzene; slightly soluble in chloroform; very soluble in ether.
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Density

2.0555 g/cu cm at 20 °C
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Vapor Pressure

25.6 [mmHg], 2.56X10+1 mm Hg at 25 °C
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Color/Form

Liquid

CAS No.

557-91-5, 25620-62-6
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Melting Point

-63 °C
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Synthesis routes and methods I

Procedure details

1.05 g. (2.09 mmoles) of bis(2-bromoethyl)-tellurium dibromide, from Example 2, along with 4.0 g. glacial acetic acid (99.5 percent) was charged to a "Fisher-Porter" 35 ml. glass tube reactor equipped with a gas inlet and outlet tube, a pressure gauge and relief valve and a magnetic stirrer. The mixture was heated at a temperature of 150° C. under 16 psig oxygen with stirring for 1 hour. The reaction mixture was cooled and the products analyzed by gas liquid partition chromagraph (glpc.) showed 3.10 mmoles of ethylene glycol diacetate, 0.79 mmoles of 2-bromoethylacetate, 0.12 mmoles ethylene dibromide and a trace amount of ethylene. Based on stoichiometry that one mole of bis(2-bromoethyl)tellurium dibromide yields two moles of ethylene glycol precursors, i.e., ethylene glycol diacetate, 2-bromoethylacetate and dibromoethane, the mass balance was calculated to be 96 mole percent.
Quantity
2 mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Name
bis(2-bromoethyl)-tellurium dibromide
Quantity
2.09 mmol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.1 mmol
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reactant
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0.79 mmol
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reactant
Reaction Step Six
Quantity
0.12 mmol
Type
reactant
Reaction Step Seven
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
bis(2-bromoethyl)tellurium dibromide
Quantity
1 mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
zirconia
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Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1-Dibromoethane
1,1-Dibromoethane
1,1-Dibromoethane
1,1-Dibromoethane
1,1-Dibromoethane
1,1-Dibromoethane

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